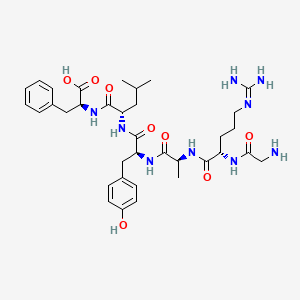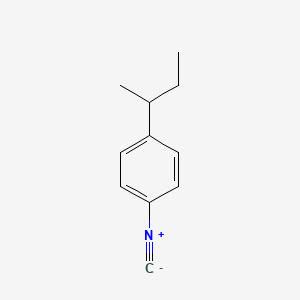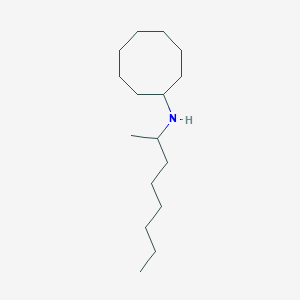![molecular formula C19H16ClN3OS B12595152 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound features a quinazoline core with a chloro and phenyl substitution, linked to a cyclopropylacetamide group via a sulfanyl bridge.
Vorbereitungsmethoden
The synthesis of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide typically involves multiple steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with the appropriate acid chloride to generate substituted anthranilates.
Formation of Quinazoline Core: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.
Substitution and Sulfanyl Linkage: The quinazolinone derivatives are then chlorinated and phenylated to form 6-chloro-2-phenyl-4-quinazolinone.
Analyse Chemischer Reaktionen
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide can be compared with other quinazoline derivatives:
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-mesitylacetamide: Similar structure but with a mesityl group instead of cyclopropyl.
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(4-fluorobenzyl)acetamide: Contains a fluorobenzyl group, offering different biological activities.
2-(6-Chloro-4-phenyl-2-quinazolinyl)guanidine: Features a guanidine group, which may alter its pharmacological properties.
Eigenschaften
Molekularformel |
C19H16ClN3OS |
|---|---|
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-cyclopropylacetamide |
InChI |
InChI=1S/C19H16ClN3OS/c20-13-6-9-16-15(10-13)19(25-11-17(24)21-14-7-8-14)23-18(22-16)12-4-2-1-3-5-12/h1-6,9-10,14H,7-8,11H2,(H,21,24) |
InChI-Schlüssel |
ZEVVHMRCRSZEQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CSC2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


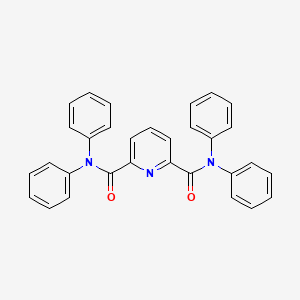
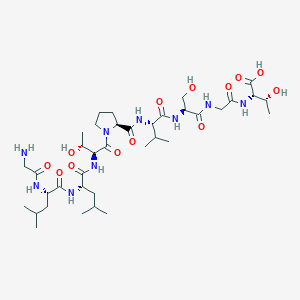
![N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide](/img/structure/B12595091.png)
![[(2-Hexyl-4,5-dimethylcyclohexa-1,4-dien-1-YL)sulfanyl]benzene](/img/structure/B12595097.png)
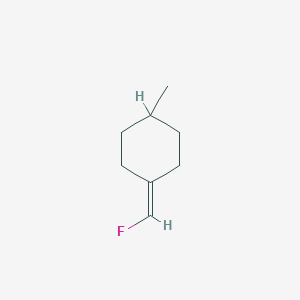

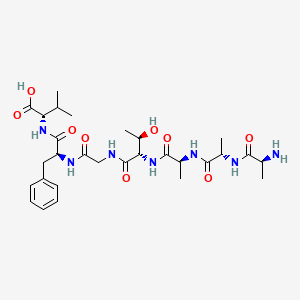
![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)
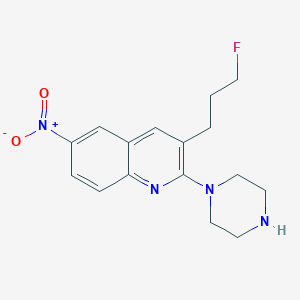

![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
